[5-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine
Overview
Description
[5-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine is a useful research compound. Its molecular formula is C8H8N2OS and its molecular weight is 180.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that [5-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine may also interact with various cellular targets.
Pharmacokinetics
The compound’s molecular weight of 18122 g/mol suggests that it could potentially be absorbed and distributed throughout the body. The compound’s melting point of 150.31 °C and boiling point of 341.4 °C could also impact its bioavailability.
Biochemical Analysis
Biochemical Properties
[5-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with lysyl oxidase, a copper-dependent amine oxidase that cross-links collagens and elastin in the extracellular matrix . This interaction is crucial for the compound’s potential anti-metastatic properties, as lysyl oxidase is a critical mediator of tumor growth and metastatic spread . The compound’s ability to inhibit lysyl oxidase suggests its potential use in cancer therapy.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with lysyl oxidase can lead to changes in the extracellular matrix, impacting cell adhesion, migration, and invasion . Additionally, its potential to inhibit specific signaling pathways may result in altered gene expression profiles, further influencing cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of lysyl oxidase, inhibiting its enzymatic activity . This inhibition prevents the cross-linking of collagens and elastin, disrupting the structural integrity of the extracellular matrix. Consequently, this can lead to reduced tumor growth and metastasis. Additionally, the compound may influence other molecular targets, contributing to its overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions In vitro and in vivo studies have indicated that prolonged exposure to the compound may result in sustained inhibition of lysyl oxidase activity, leading to long-term changes in the extracellular matrix and cellular behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits lysyl oxidase activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues and organs . Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic effects without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolic pathways may include oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that are excreted via renal or hepatic routes . These metabolic processes can influence the compound’s bioavailability and overall efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, where it may accumulate in specific cellular compartments. Its distribution within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the extracellular matrix, where it interacts with lysyl oxidase, or to other cellular structures involved in its biological effects . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
(5-thiophen-2-yl-1,3-oxazol-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c9-4-6-8(11-5-10-6)7-2-1-3-12-7/h1-3,5H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTPXYJKWBNMOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(N=CO2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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